
4-methyl-5-(1H-pyrrol-1-yl)nicotinic acid
Overview
Description
4-methyl-5-(1H-pyrrol-1-yl)nicotinic acid is a useful research compound. Its molecular formula is C11H10N2O2 and its molecular weight is 202.21 g/mol. The purity is usually 95%.
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Mechanism of Action
Mode of Action
A molecular docking investigation conducted on similar compounds revealed binding interactions with both the dihydrofolate reductase and enoyl acp reductase active sites . This suggests that 4-methyl-5-(1H-pyrrol-1-yl)nicotinic acid might interact with its targets in a similar manner, leading to changes in the function of these enzymes.
Action Environment
General safety data suggests handling the compound in a well-ventilated place, avoiding contact with skin and eyes, and preventing the formation of dust and aerosols .
Biochemical Analysis
Biochemical Properties
4-methyl-5-(1H-pyrrol-1-yl)nicotinic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to form hydrogen bonds with the active sites of certain enzymes, such as TYR158 and NAD300 . These interactions are crucial for its biochemical activity, influencing the enzyme’s function and stability.
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It has been observed to enhance cell-specific productivity in batch cultures . This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. These effects are essential for understanding its potential therapeutic applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it forms hydrogen bonds with the active sites of enzymes, altering their activity . Additionally, it can influence gene expression, further modulating cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it maintains its activity over extended periods, making it a valuable compound for long-term biochemical research .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits beneficial effects, while higher doses may lead to toxic or adverse effects. Understanding these dosage effects is crucial for determining the safe and effective use of this compound in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions are essential for its biochemical activity and potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation, influencing its biological activity .
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its activity. Targeting signals and post-translational modifications direct it to these compartments, ensuring its proper function and activity .
Biological Activity
4-Methyl-5-(1H-pyrrol-1-yl)nicotinic acid is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Overview of this compound
The compound features a pyrrole ring fused to a nicotinic acid moiety, which contributes to its unique properties. Its molecular formula is . The structural characteristics of this compound allow it to interact with various biological targets, leading to diverse pharmacological effects.
Target Interactions
This compound and its analogs have been shown to interact with several enzyme active sites, particularly those involved in cancer cell proliferation and survival. These interactions can result in cytotoxic effects against specific cancer cell lines, as indicated by various studies.
Cellular Effects
The compound influences cellular functions through multiple pathways:
- Gene Expression : It modulates the expression of genes involved in cell cycle regulation and apoptosis.
- Signal Transduction : Alters signaling pathways that control cell growth and differentiation.
- Enzyme Activity : Acts as an inhibitor or activator of enzymes critical for metabolic processes.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit antibacterial and antifungal properties. For instance:
- In a study evaluating various pyrrole-containing compounds, some demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 0.8 µg/mL to 100 µg/mL .
Compound | MIC (µg/mL) | Activity Type |
---|---|---|
5a | 0.8 | Antibacterial |
5f | 10 | Antifungal |
5k | 0.8 | Antitubercular |
Cytotoxicity
The compound has shown potential cytotoxic effects against various cancer cell lines. For example, studies have reported that certain derivatives exhibit IC50 values in the low micromolar range against human cancer cells, indicating their potential as anticancer agents .
Case Studies and Research Findings
- Antitubercular Activity : A series of studies focused on the synthesis and evaluation of related compounds revealed that some exhibited significant antitubercular activity, with MIC values comparable to established drugs . This suggests a promising avenue for developing new treatments for tuberculosis.
- Molecular Docking Studies : Molecular docking studies have illustrated the binding affinities of these compounds to active sites of key enzymes such as dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein reductase (ENR). These interactions are crucial for understanding their mechanisms of action and guiding further drug development .
- Cytotoxic Potential Against Cancer : In vitro studies demonstrated that certain derivatives could induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of Bcl-2 family proteins .
Scientific Research Applications
Antimicrobial Activity
Research indicates that 4-methyl-5-(1H-pyrrol-1-yl)nicotinic acid exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, compounds derived from nicotinic acid have shown minimum inhibitory concentrations (MICs) ranging from 15.62 µg/mL to 500 µg/mL against different pathogens .
Antifungal Properties
This compound also displays antifungal activity, particularly against Candida species. The MIC values for certain derivatives range from 15.62 µg/mL to 500 µg/mL, indicating strong potential for treating fungal infections .
Cytotoxic Effects
In vitro studies have revealed that this compound can induce cytotoxicity in cancer cell lines. The IC50 values observed suggest that this compound may be effective in reducing cell viability in various types of cancer cells .
Potential Therapeutic Applications
Given its biological activities, this compound holds promise for several therapeutic applications:
- Antimicrobial Agents: Its efficacy against bacterial and fungal infections positions it as a candidate for developing new antimicrobial therapies.
- Cancer Treatment: The observed cytotoxic effects warrant further investigation into its potential as an anticancer agent.
- Cognitive Disorders: As a positive allosteric modulator of nAChRs, it may be beneficial in treating neurodegenerative diseases and cognitive impairments associated with aging or other conditions .
Properties
IUPAC Name |
4-methyl-5-pyrrol-1-ylpyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-8-9(11(14)15)6-12-7-10(8)13-4-2-3-5-13/h2-7H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWGMKWUMPICJFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1C(=O)O)N2C=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201204077 | |
Record name | 3-Pyridinecarboxylic acid, 4-methyl-5-(1H-pyrrol-1-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201204077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1820609-10-6 | |
Record name | 3-Pyridinecarboxylic acid, 4-methyl-5-(1H-pyrrol-1-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1820609-10-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Pyridinecarboxylic acid, 4-methyl-5-(1H-pyrrol-1-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201204077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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